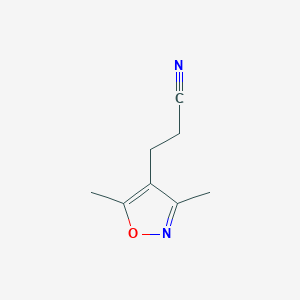
N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide, also known as ADA, is a synthetic compound used in scientific research. It is a member of the azo dyes family and has been extensively studied for its potential applications in various fields. The purpose of
Wirkmechanismus
The mechanism of action of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is not well understood. However, it is believed to act as a chelating agent, binding to metal ions and forming stable complexes. This property makes N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide useful in various applications, such as the determination of metal ions in environmental and biological samples.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide. However, studies have shown that it is non-toxic and does not have any significant adverse effects on biological systems. This makes it a useful tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is its versatility. It can be easily modified to suit various applications, and its synthesis can be optimized for high yield and purity. In addition, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is non-toxic and has low environmental impact. However, one of the limitations of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is its limited solubility in water, which can make it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for the use of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide in scientific research. One area of interest is the development of new metal complexes using N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide as a ligand. These complexes could have potential applications in catalysis and materials science. Another area of interest is the use of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide as a fluorescent probe for the detection of other metal ions in biological samples. Finally, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide could be modified to improve its solubility in water, making it more versatile for use in aqueous solutions.
Conclusion
In conclusion, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is a synthetic compound with potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its potential uses in scientific research. While there is limited information on its biochemical and physiological effects, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide is non-toxic and has low environmental impact. Its versatility makes it a useful tool for scientific research, and there are several potential future directions for its use.
Synthesemethoden
The synthesis of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide involves the reaction of 4,5-dicyanoimidazole with allyl bromide to form 1-allyl-4,5-dicyanoimidazole. This intermediate is then reacted with 5-(dipropylamino)phenyl)-acetic acid to form N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide. The synthesis of N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide has been optimized to improve its yield and purity, and it can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide has been extensively studied for its potential applications in various fields. It has been used as a chromogenic reagent for the determination of copper, nickel, and cobalt ions. It has also been used as a pH indicator, as well as a ligand for the preparation of metal complexes. In addition, N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide has been used as a fluorescent probe for the detection of zinc ions in biological samples.
Eigenschaften
CAS-Nummer |
123590-00-1 |
|---|---|
Produktname |
N-(2-(1-Allyl-4,5-dicyanoimidazol-2-ylazo)-5-(dipropylamino)phenyl)-acetamide |
Molekularformel |
C22H26N8O |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-[2-[[(2R,4R,5S)-4,5-dicyano-1-prop-2-enylimidazolidin-2-yl]diazenyl]-5-(dipropylamino)phenyl]acetamide |
InChI |
InChI=1S/C22H30N8O/c1-5-10-29(11-6-2)17-8-9-18(19(13-17)25-16(4)31)27-28-22-26-20(14-23)21(15-24)30(22)12-7-3/h7-9,13,20-22,26H,3,5-6,10-12H2,1-2,4H3,(H,25,31)/t20-,21+,22-/m0/s1 |
InChI-Schlüssel |
ZUXCRXUHDFBZJG-UHFFFAOYSA-N |
Isomerische SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=N[C@@H]2N[C@H]([C@H](N2CC=C)C#N)C#N)NC(=O)C |
SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2NC(C(N2CC=C)C#N)C#N)NC(=O)C |
Kanonische SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2NC(C(N2CC=C)C#N)C#N)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)




